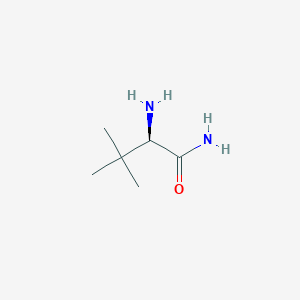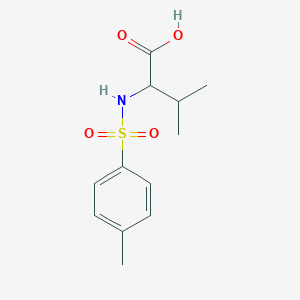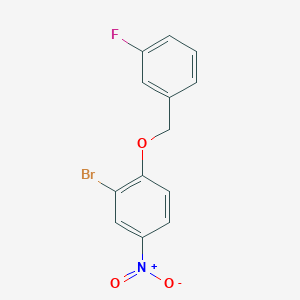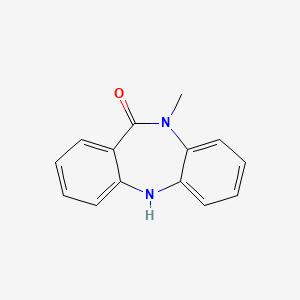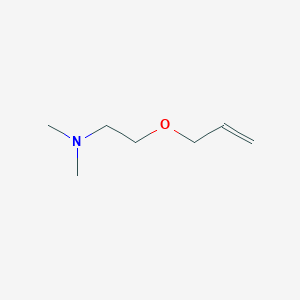![molecular formula C13H11N5O2 B3051271 1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione CAS No. 32502-63-9](/img/structure/B3051271.png)
1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione
説明
“1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione” is a 6-Phenyl analog of toxoflavin . It is synthesized by nitrosative or nitrative cyclization of the aldehyde hydrazones .
Synthesis Analysis
The synthesis of this compound involves nitrosative or nitrative cyclization of the aldehyde hydrazones . Both sets of compounds give the corresponding 1-demethyl derivatives upon treatment with nucleophiles such as dimethylformamide (DMF) and acetic acid under heating .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nitrosative or nitrative cyclization of the aldehyde hydrazones . The compounds also react with nucleophiles such as dimethylformamide (DMF) and acetic acid under heating to give the corresponding 1-demethyl derivatives .科学的研究の応用
Antimicrobial Activity
1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione and its analogs exhibit significant antimicrobial properties. Studies have shown these compounds to have strong inhibitory activities against gram-positive bacteria, including Micrococcus lutea, Staphylococcus aureus, and Bacillus subtilis. Additionally, they possess notable antifungal activity against Candida albicans and Saccharomyces cerevisiae (Nagamatsu et al., 1993).
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of various derivatives of this compound. For instance, efforts have been made to synthesize 3-substituted 1-methyl-6-phenylpyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones and their 4-oxides, exploring their potential chemical properties (Collins et al., 1999).
Chemical Reactions and Products
The chemical reactivity of this compound and its analogs has been a topic of interest. Various reactions, including condensation and oxidation, have been studied to understand the formation of different products and derivatives, which may have diverse applications in chemistry and pharmacology (Nagamatsu et al., 1994).
作用機序
3-Phenyltoxoflavin, also known as 1,6-dimethyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione or 1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione, is a derivative of Toxoflavin .
Target of Action
The primary target of 3-Phenyltoxoflavin is Hsp90 , a heat shock protein . Hsp90 plays a crucial role in maintaining cellular homeostasis by assisting in the folding, stability, and function of many client proteins .
Mode of Action
3-Phenyltoxoflavin acts as an inhibitor of Hsp90 . It binds to Hsp90 and disrupts its interaction with TPR2A . The binding affinity (Kd) of 3-Phenyltoxoflavin for the interaction of Hsp90-TPR2A is 585 nM .
Biochemical Pathways
The inhibition of Hsp90 by 3-Phenyltoxoflavin affects various biochemical pathways. Hsp90 is involved in numerous cellular processes, including signal transduction, protein folding, protein degradation, and morphological evolution. By inhibiting Hsp90, 3-Phenyltoxoflavin can disrupt these processes, leading to downstream effects such as the destabilization of client proteins and potential anti-cancer activity .
Pharmacokinetics
Its solubility in dmso is 714 mg/mL (2652 mM) , which suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
3-Phenyltoxoflavin has demonstrated anti-cancer activity . It inhibits the proliferation of BT474 cells in a concentration-dependent manner, with an IC50 of 690 nM . This suggests that 3-Phenyltoxoflavin could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
生化学分析
Biochemical Properties
3-Phenyltoxoflavin plays a crucial role in biochemical reactions, primarily through its interaction with Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone involved in the folding, stabilization, and activation of many proteins, including those related to cancer progression. 3-Phenyltoxoflavin inhibits Hsp90 by binding to its TPR2A domain with a dissociation constant (Kd) of 585 nM . This interaction disrupts the chaperone function of Hsp90, leading to the degradation of its client proteins. Additionally, 3-Phenyltoxoflavin has been shown to inhibit the proliferation of BT474 cells in a concentration-dependent manner, with an IC50 of 690 nM .
Cellular Effects
The effects of 3-Phenyltoxoflavin on various types of cells and cellular processes are profound. By inhibiting Hsp90, 3-Phenyltoxoflavin induces the degradation of multiple client proteins, which can lead to the disruption of cell signaling pathways, alterations in gene expression, and changes in cellular metabolism. In cancer cells, this results in reduced cell proliferation and increased apoptosis. For instance, 3-Phenyltoxoflavin has been observed to inhibit the proliferation of BT474 breast cancer cells . The compound’s impact on cell signaling pathways and gene expression underscores its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 3-Phenyltoxoflavin exerts its effects primarily through the inhibition of Hsp90. The compound binds to the TPR2A domain of Hsp90, preventing the chaperone from interacting with its client proteins . This inhibition leads to the destabilization and subsequent degradation of proteins that rely on Hsp90 for proper folding and function. Additionally, 3-Phenyltoxoflavin’s ability to compete with biotinylated Hsp90 peptide for binding to TPR2A in a dose-dependent manner further highlights its mechanism of action . The resulting decrease in functional client proteins disrupts various cellular processes, contributing to the compound’s anti-cancer activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyltoxoflavin have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Phenyltoxoflavin remains stable under specific storage conditions, such as -20°C for up to three years in powder form and six months in solution at -80°C . Over time, the compound’s inhibitory effects on cell proliferation and protein interactions may diminish due to degradation. Long-term studies in vitro and in vivo are essential to fully understand the temporal dynamics of 3-Phenyltoxoflavin’s biochemical effects.
Dosage Effects in Animal Models
The effects of 3-Phenyltoxoflavin vary with different dosages in animal models. At lower doses, the compound effectively inhibits Hsp90 and reduces tumor growth without significant toxicity. At higher doses, 3-Phenyltoxoflavin may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects. Studies have shown that the compound’s anti-cancer activity is dose-dependent, with higher doses leading to more pronounced inhibition of tumor growth .
Metabolic Pathways
3-Phenyltoxoflavin is involved in several metabolic pathways, primarily through its interaction with Hsp90. The compound’s inhibition of Hsp90 affects the stability and function of various enzymes and cofactors involved in metabolic processes. This can lead to alterations in metabolic flux and changes in metabolite levels. Additionally, 3-Phenyltoxoflavin’s impact on gene expression may influence the expression of genes encoding metabolic enzymes, further affecting cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Phenyltoxoflavin within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to readily diffuse across cell membranes, facilitating its distribution within cells. Once inside the cell, 3-Phenyltoxoflavin may interact with various binding proteins that influence its localization and accumulation. Understanding the transport mechanisms and distribution patterns of 3-Phenyltoxoflavin is essential for optimizing its therapeutic applications .
特性
IUPAC Name |
1,6-dimethyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-17-12(19)9-11(15-13(17)20)18(2)16-10(14-9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOMBJIIZPCRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332727 | |
| Record name | 1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32502-63-9 | |
| Record name | 1,6-Dimethyl-3-phenylpyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32502-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



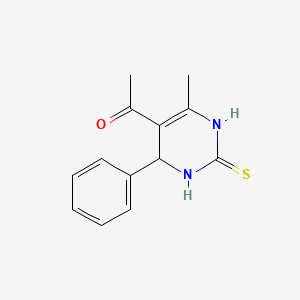
![Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate](/img/structure/B3051192.png)
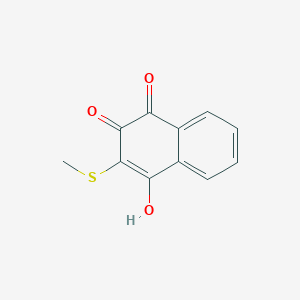
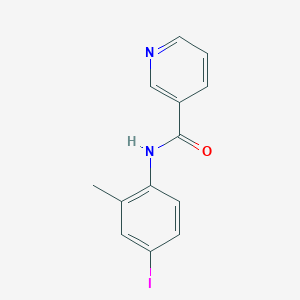

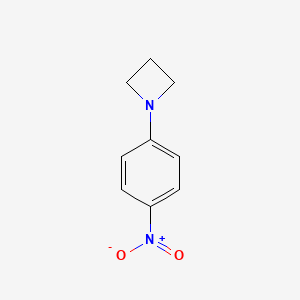
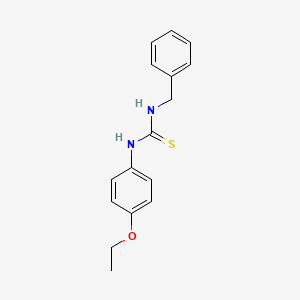
![2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B3051199.png)
